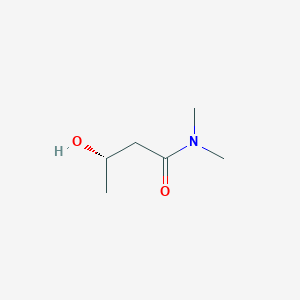

Butanamide, 3-hydroxy-N,N-dimethyl-, (S)-

Description

Significance of Chiral Hydroxyamides in Chemical and Biological Sciences

Chiral hydroxyamides represent a critically important class of molecules due to the combined functionalities of a stereocenter, a hydroxyl group, and an amide group. Chirality, or the "handedness" of molecules, is fundamental in biological systems, as enzymes, receptors, and other biological targets are themselves chiral. Consequently, they often interact differently with the two enantiomers (mirror-image isomers) of a chiral drug or molecule.

The hydroxyamide functional group, particularly in the form of a hydroxamic acid, is a powerful metal-chelating agent. This property is frequently exploited in the design of enzyme inhibitors, where the hydroxamic acid moiety binds to a metal ion (like zinc) in the active site of an enzyme, effectively blocking its function. mdpi.com Chiral hydroxamic acids have become invaluable tools in asymmetric synthesis, where they serve as ligands for metal catalysts. mdpi.com These chiral ligands can direct a chemical reaction to selectively produce one enantiomer over the other, a process that is crucial in the pharmaceutical industry for creating enantiomerically pure drugs. mdpi.comnih.gov The combination of a specific chiral center with the hydroxyamide group allows for the development of highly selective inhibitors and catalysts.

Historical Context and Evolution of Research on Butanamide Derivatives

The butanamide scaffold is a versatile and common structural motif in medicinal chemistry. Historically, research into butanamide derivatives has evolved from exploring simple substitutions to designing highly complex and targeted molecules. Initial studies often focused on the synthesis of various derivatives to screen for a broad range of biological activities, including antimicrobial and anti-inflammatory properties. ontosight.aiontosight.ai

Over time, research has become more targeted. A notable area of investigation has been in the field of inflammation. For instance, the butanamide derivative S 19812 (N-hydroxy-N-methyl 4-(2,3-bis-(4-methoxyphenyl)-thiophen-5-yl)butanamide) was specifically designed and synthesized as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory pathway. thieme-connect.comnih.gov This demonstrates a sophisticated approach where the butanamide structure serves as a core upon which other functional groups are added to achieve a specific therapeutic effect. thieme-connect.comnih.gov More recently, research has focused on N-hydroxybutanamide derivatives as potential anticancer agents through their ability to inhibit matrix metalloproteinases (MMPs), enzymes that play a role in tumor invasion and metastasis. mdpi.comnih.gov This progression highlights the butanamide core's enduring relevance as a foundational structure for drug discovery.

Overview of Current Research Trajectories for (S)-3-Hydroxy-N,N-dimethylbutanamide

Its utility is analogous to other chiral hydroxy-amides used to create sophisticated ligands for catalysis, such as in the synthesis of (S)-tert-ButylPyOx from a similar picolinamide (B142947) precursor. orgsyn.org The presence of both a hydroxyl and a dimethylamide group allows for diverse chemical modifications. The hydroxyl group can be used for ester or ether linkages, while the amide provides stability and specific steric and electronic properties. Research trajectories focus on its incorporation into novel pharmaceutical agents, particularly as a precursor for molecules where the specific (S)-3-hydroxybutane motif is required for biological activity, such as in the synthesis of certain β-receptor antagonists.

The Uniqueness of the (S)-Chiral Configuration in Modulating Chemical Reactivity and Biological Interactions

The defining feature of (S)-3-Hydroxy-N,N-dimethylbutanamide is its (S)-configuration. In a non-chiral environment, the (S)-enantiomer and its mirror image, the (R)-enantiomer, have identical physical properties. However, in a chiral environment, their behaviors can differ dramatically. This is the principle of stereoselectivity and is of paramount importance in biology and medicine.

Biological systems, such as enzyme active sites and cellular receptors, are inherently chiral. The interaction between a small molecule and a biological target is often compared to a "hand-in-glove" model; the (S)-enantiomer may fit perfectly into a receptor site (the glove), initiating a biological response, while the (R)-enantiomer (the wrong hand) may not fit at all, or may bind to a different site, leading to a different effect or no effect.

Therefore, the uniqueness of the (S)-configuration of this specific butanamide lies in the precise three-dimensional orientation of its hydroxyl group. This orientation dictates how it will interact with chiral reagents, catalysts, and biological macromolecules. In asymmetric synthesis, this specific configuration will direct the stereochemical outcome of subsequent reactions. If the molecule were to act as a drug, its (S)-configuration would be directly responsible for its specific binding affinity and efficacy, differentiating it completely from its (R)-counterpart.

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-hydroxy-N,N-dimethylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-5(8)4-6(9)7(2)3/h5,8H,4H2,1-3H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHICCAZEETWRET-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)N(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC(=O)N(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89209-12-1 | |

| Record name | (3S)-3-hydroxy-N,N-dimethylbutanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemoenzymatic Pathways for S 3 Hydroxy N,n Dimethylbutanamide

Established Chemical Synthetic Routes for (S)-3-Hydroxy-N,N-dimethylbutanamide

Traditional chemical synthesis offers robust and scalable methods for the production of (S)-3-Hydroxy-N,N-dimethylbutanamide. These routes often rely on the formation of the amide bond from a suitable carboxylic acid precursor and dimethylamine (B145610), with careful control of stereochemistry.

Amidation Reactions and Condensation Processes Utilizing Appropriate Starting Materials

The most direct chemical route to (S)-3-Hydroxy-N,N-dimethylbutanamide involves the amidation of its corresponding carboxylic acid, (S)-3-hydroxybutanoic acid. scientificlabs.co.uk This process requires the activation of the carboxylic acid group to facilitate nucleophilic attack by dimethylamine.

Commonly, this is achieved using coupling reagents that form a highly reactive intermediate. (S)-3-hydroxybutanoic acid can be treated with dimethylamine in the presence of an acid-amine coupling reagent to yield the desired product. scientificlabs.co.uk Another powerful approach is the direct catalytic dehydrative amidation, which avoids the need for stoichiometric activating agents and generates water as the only byproduct. acs.orgbionauts.jp This method can be applied to β-hydroxycarboxylic acids, reacting them directly with secondary amines like dimethylamine to form the corresponding β-hydroxy amides. acs.org

The key starting materials for these processes are:

(S)-3-hydroxybutanoic acid: The chiral carboxylic acid precursor. nih.gov

Dimethylamine: The amine source for the amide formation.

Coupling Agents/Catalysts: To facilitate the condensation reaction.

Diastereoselective and Enantioselective Synthesis Strategies for Chiral Purity

Achieving high chiral purity is paramount. Enantioselective strategies are employed to ensure the formation of the desired (S)-enantiomer. One approach involves the asymmetric reduction of a keto-precursor, such as N,N-dimethyl-3-oxobutanamide. Asymmetric transfer hydrogenation is a known method for converting β-keto esters into β-hydroxy esters with high enantioselectivity, a principle applicable to the synthesis of β-hydroxy amides. acs.org

Another strategy is the stereoselective addition to an enolate. The addition of amide enolates to acylsilanes, followed by a 1,2-Brook rearrangement, generates β-silyloxy homoenolates. These intermediates can react with electrophiles to produce tertiary β-hydroxy amides with high stereoselectivity. organic-chemistry.org While this method yields a tertiary alcohol, the underlying principle of controlling stereochemistry during C-C bond formation is a cornerstone of asymmetric synthesis. For the specific synthesis of β-hydroxy-α-amino esters, zinc–ProPhenol-catalyzed direct asymmetric aldol (B89426) reactions have been shown to afford products with good to excellent levels of diastereo- and enantioselectivity. acs.org

Reaction Conditions and Catalytic Systems in Butanamide Formation

The efficiency of butanamide formation is highly dependent on the reaction conditions and the catalytic system employed. For direct dehydrative amidation, specialized catalysts have been developed that are particularly effective for hydroxy-containing carboxylic acids.

A biphenyl-based diboronic acid anhydride (B1165640), for instance, has proven to be a highly efficient catalyst for the dehydrative direct amidation of β-hydroxycarboxylic acids. acs.org This system demonstrates broad functional group tolerance and allows for the synthesis of tertiary amides from secondary amines with high to excellent yields (75%–96%). acs.org Tantalum(V) ethoxide (Ta(OEt)₅) is another effective catalyst for the hydroxy-directed amidation of β-hydroxycarboxylic acid esters with amines, producing β-hydroxyamides in good yields with high chemoselectivity. acs.org The presence of the hydroxyl group in the substrate is crucial for the success of these catalytic systems. acs.orgmdpi.com

| Catalytic System | Starting Material | Key Features | Yield | Reference |

|---|---|---|---|---|

| Diboronic Acid Anhydride | β-Hydroxycarboxylic Acid | Hydroxy-directed; Low catalyst loading (0.01 mol%); Forms water as byproduct. | High to Excellent (75-96%) | acs.org |

| Tantalum(V) Ethoxide (Ta(OEt)₅) | β-Hydroxycarboxylic Acid Ester | High chemoselectivity for hydroxy-containing esters. | Good (up to 84%) | acs.org |

| Boron-Derived Catalysts | α or β-Hydroxy Acids | Effective for acids with OH groups; reactions in toluene. | High | mdpi.com |

Biocatalytic and Chemoenzymatic Approaches for Stereoselective Production

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes and whole-cell systems can operate under mild conditions and often provide exceptional levels of stereoselectivity, which is ideal for producing chiral molecules like (S)-3-Hydroxy-N,N-dimethylbutanamide.

Utilization of Microbial Biocatalysts (e.g., Baker's Yeast) for Chiral Hydroxyamide Synthesis

Whole-cell biocatalysts, particularly Baker's yeast (Saccharomyces cerevisiae), are widely used for the asymmetric reduction of prochiral ketones to chiral alcohols. mdpi.com This is due to their ready availability, ease of use, and the array of reductase enzymes they contain. mdpi.com The synthesis of the (S)-3-hydroxy group can be achieved by the stereoselective reduction of the corresponding ketone, N,N-dimethyl-3-oxobutanamide. Baker's yeast-mediated reductions typically yield high enantiomeric excess (ee > 90%) and can be performed in water with glucose or sucrose (B13894) as the hydrogen source. acgpubs.org

A powerful chemoenzymatic strategy involves a two-step sequence:

Enzymatic Reduction: A β-keto ester is first reduced using S. cerevisiae to produce a chiral β-hydroxy ester with high conversion and enantioselectivity (>99% ee). researchgate.net

Enzymatic Aminolysis: The resulting chiral ester then undergoes aminolysis with the desired amine, catalyzed by a lipase (B570770) such as Candida antarctica lipase B (CAL-B), to form the final chiral β-hydroxy amide. researchgate.net

This sequential approach combines the excellent stereocontrol of yeast reduction with the efficient amide bond formation catalyzed by lipases.

| Biocatalyst | Reaction Type | Substrate | Product | Key Advantages | Reference |

|---|---|---|---|---|---|

| Baker's Yeast (S. cerevisiae) | Asymmetric Reduction | Prochiral Ketones / β-Keto Esters | Chiral Alcohols / β-Hydroxy Esters | High enantioselectivity (>98% ee); Mild, environmentally benign conditions. | mdpi.comacgpubs.orgresearchgate.net |

| Candida antarctica Lipase B (CAL-B) | Aminolysis | Chiral α- or β-Hydroxy Esters | Chiral α- or β-Hydroxy Amides | High conversion (88-99%); Efficient amide bond formation. | researchgate.net |

Optimization of Biocatalytic Reaction Parameters and Enzyme Engineering

To enhance the efficiency and substrate scope of biocatalytic methods, optimization of reaction parameters and enzyme engineering are crucial. Reaction conditions such as temperature, pH, solvent, and substrate concentration can be fine-tuned to maximize enzyme activity and stability. psu.edu For instance, immobilizing yeast cells in matrices like calcium alginate can facilitate their separation from the reaction mixture and improve their stability in organic solvents. acgpubs.orgnih.gov

When the performance of wild-type enzymes is insufficient, protein engineering offers a powerful tool for improvement. rsc.org Directed evolution can be used to generate enzyme variants with enhanced activity, stability, and selectivity. rsc.org For example, Amide Bond Synthetases (ABSs) can be engineered to alter their substrate specificity and enantioselectivity by mutating key amino acid residues in the active site. acs.org Furthermore, engineering dehydrogenases has enabled the efficient synthesis of complex chiral molecules by improving their ability to catalyze reductive amination on bulky substrates. nih.gov These advanced techniques allow for the tailoring of biocatalysts to specific industrial processes, making the synthesis of compounds like (S)-3-Hydroxy-N,N-dimethylbutanamide more efficient and sustainable. rsc.orgnih.gov

Post-Synthetic Functionalization and Derivatization Strategies

The presence of both a hydroxyl and a tertiary amide group in (S)-3-hydroxy-N,N-dimethylbutanamide offers multiple avenues for chemical modification. These functional groups can be independently or concertedly transformed to yield a variety of derivatives. The following sections detail specific strategies for the oxidation of the hydroxyl group, reduction of the amide, nucleophilic substitution at the hydroxyl-bearing carbon, and other advanced transformations.

Oxidation Reactions of the Hydroxyl Group to Carbonyl Moieties

The oxidation of the secondary hydroxyl group in β-hydroxy amides to the corresponding β-keto amide is a fundamental transformation. This reaction is typically accomplished using a variety of oxidizing agents that are effective for the conversion of secondary alcohols to ketones. The choice of reagent is often dictated by the desired selectivity and the presence of other sensitive functional groups within the molecule.

Commonly employed oxidizing agents include chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC) and chromic acid (generated from chromium trioxide in aqueous sulfuric acid), as well as non-chromium-based reagents like Dess-Martin periodinane (DMP) and Swern oxidation conditions (oxalyl chloride or trifluoroacetic anhydride with dimethyl sulfoxide). For instance, the oxidation of β-hydroxy ketones has been successfully achieved using sodium hypochlorite (B82951) in the presence of a catalyst like 4-benzoyloxy-2,2,6,6-tetramethyl-piperidine-N-oxide. researchgate.net These methods are generally applicable to β-hydroxy amides, provided that the reaction conditions are controlled to avoid side reactions. The chemoselective oxidation of secondary alcohols in the presence of primary alcohols can also be achieved, which is a relevant consideration in more complex molecular settings. organic-chemistry.org

Table 1: Common Reagents for the Oxidation of Secondary Alcohols to Ketones

| Reagent/System | Typical Conditions | Notes |

|---|---|---|

| Chromic Acid (H₂CrO₄) | Jones reagent (CrO₃, H₂SO₄, acetone) | Strong oxidant, not suitable for acid-sensitive substrates. libretexts.org |

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, room temperature | Milder than chromic acid, stops at the aldehyde for primary alcohols. libretexts.org |

| Swern Oxidation | (COCl)₂, DMSO, then Et₃N | Requires low temperatures (-78 °C), good for sensitive substrates. |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temperature | Mild, avoids heavy metals, but can be expensive. |

| Sodium Hypochlorite (NaOCl) | Catalytic TEMPO or derivative | "Green" and efficient, can be highly selective. researchgate.net |

Reduction Reactions of the Amide Functionality to Amine Groups

The reduction of the tertiary amide group in (S)-3-hydroxy-N,N-dimethylbutanamide to a tertiary amine, yielding (S)-N,N-dimethyl-1,3-butanediamine, is a valuable transformation for accessing chiral diamines. Due to the low reactivity of amides, this reduction requires strong reducing agents. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose. nih.gov The reaction is typically carried out in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and isolate the amine product. organic-chemistry.orgncert.nic.in

The mechanism involves the nucleophilic addition of a hydride ion to the amide carbonyl carbon, forming a tetrahedral intermediate. nih.gov This is followed by the elimination of an aluminate species to form a transient iminium ion, which is then rapidly reduced by another equivalent of hydride to furnish the final amine. nih.govorganic-chemistry.org Notably, unlike the reduction of esters or ketones which yield alcohols, the reduction of amides proceeds with the complete removal of the carbonyl oxygen. Alternative reducing agents for tertiary amides include bulky alkyl boranes like 9-Borabicyclo[3.3.1]nonane (9-BBN), which can also effect the transformation to tertiary amines. ncert.nic.in The hydroxyl group at the β-position is generally expected to remain intact under these conditions, although protection may be considered to prevent potential side reactions.

Table 2: Reagents for the Reduction of Tertiary Amides to Tertiary Amines

| Reagent | Typical Solvent | Workup | Key Features |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | Aqueous acid or base | Powerful, versatile, and widely used for amide reduction. nih.govorganic-chemistry.orgncert.nic.in |

| 9-Borabicyclo[3.3.1]nonane (9-BBN) | THF | - | Bulky reagent, can offer different selectivity compared to LiAlH₄. ncert.nic.in |

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

Direct nucleophilic substitution of the hydroxyl group is challenging due to its poor leaving group nature (hydroxide ion). Therefore, activation of the hydroxyl group is a prerequisite for substitution reactions. This can be achieved by converting the hydroxyl into a better leaving group, such as a tosylate, mesylate, or halide.

A modern and powerful strategy for achieving this transformation involves the enantioselective C(sp³)-H functionalization of native amides. For instance, a palladium-catalyzed enantioselective β-C(sp³)-H tosylation of amides has been developed. acs.org This method utilizes a chiral mono-protected amino sulfonamide (MPASA) ligand and allows for the direct installation of a tosylate group at the β-position with high enantioselectivity. acs.org The resulting β-tosylated amide is a versatile intermediate that can readily undergo Sₙ2 reactions with a wide range of nucleophiles, including halides, azide, and sulfur nucleophiles, to provide access to a variety of chiral β-functionalized amides. acs.org This approach is particularly valuable as it allows for the late-stage diversification of the amide structure, introducing functionalities that might be difficult to incorporate using other methods. acs.org

Table 3: Nucleophilic Substitution Strategy via Hydroxyl Group Activation

| Activation Step | Reagent/Catalyst | Subsequent Nucleophiles | Product Type |

|---|---|---|---|

| Enantioselective β-C-H Tosylation | Pd-catalyst, MPASA ligand, NaOTs | Halides (LiF, LiBr, NaI), NaN₃, PhSH/NaOH | β-halo, β-azido, β-thioether amides acs.org |

Tandem Oxidative α-Hydroxylation/β-Acetalization Reactions on Related β-Ketoamide Precursors

While not a direct modification of (S)-3-hydroxy-N,N-dimethylbutanamide, a notable advanced methodology involves the transformation of related β-ketoamide precursors. A tandem oxidative α-hydroxylation/β-acetalization reaction has been developed for the synthesis of 2-hydroxy-3,3-dimethoxy-N-substituted butanamides. This reaction proceeds from β-ketoamides in the presence of a hypervalent iodine reagent, phenyliodine(III) diacetate (PIDA), and sodium hydroxide (B78521) in methanol.

This metal-free reaction occurs at room temperature and provides good to excellent yields of the α-hydroxy-β-dimethoxy acetal (B89532) products. The methodology is advantageous due to its operational simplicity, use of readily available starting materials, and the formation of densely functionalized products. This pathway highlights a sophisticated approach to generating complex butanamide derivatives that possess both hydroxyl and acetal functionalities, which can be further manipulated synthetically.

Strategies for Introducing Complex Functionalities through Alkylation and Acylation

Further derivatization of (S)-3-hydroxy-N,N-dimethylbutanamide can be achieved through alkylation and acylation reactions, targeting either the carbon backbone or the hydroxyl group.

Alkylation: A method for the synthesis of tertiary β-hydroxy amides involves the addition of amide enolates to acylsilanes, followed by a 1,2-Brook rearrangement to generate β-silyloxy homoenolates. These intermediates can then react with various electrophiles, such as primary, allylic, and benzylic halides, in an alkylation step to yield functionalized β-hydroxy amides with high stereoselectivity. nih.gov This strategy effectively achieves alkylation at the α-position of the amide.

Acylation: The hydroxyl group of (S)-3-hydroxy-N,N-dimethylbutanamide can be acylated to form esters. This is a standard transformation for alcohols and can be accomplished using various acylating agents. Common reagents include acid chlorides, acid anhydrides, and carboxylic acids in the presence of a coupling agent. For sterically hindered or less reactive alcohols, catalysts such as 4-(dimethylamino)pyridine (DMAP) or 1-methylimidazole (B24206) (NMI) are often employed to enhance the reaction rate. thieme-connect.de The use of oligopeptide-based catalysts has also been reported for the kinetic resolution of secondary hydroxy amides via acylation, indicating the potential for enantioselective transformations. thieme-connect.de

Table 4: Representative Acylating Agents for Hydroxyl Groups

| Reagent Class | Example | Catalyst (if needed) | Notes |

|---|---|---|---|

| Acid Halides | Acetyl chloride, Benzoyl chloride | Pyridine, Et₃N | Highly reactive, often requires a base to neutralize HCl byproduct. |

| Acid Anhydrides | Acetic anhydride, Trifluoroacetic anhydride | DMAP, NMI | Less reactive than acid halides but generally high-yielding. thieme-connect.de |

| Carboxylic Acids | Acetic acid, Benzoic acid | DCC, EDC (coupling agents) | Forms water as a byproduct; requires activation. |

Advanced Spectroscopic Characterization and Structural Elucidation of S 3 Hydroxy N,n Dimethylbutanamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy for Proton Environment Analysis

Proton (¹H) NMR spectroscopy of (S)-3-Hydroxy-N,N-dimethylbutanamide is expected to reveal distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, while the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons.

Based on the structure of 3-hydroxy-N,N-dimethylbutanamide, the following proton signals can be anticipated: a doublet for the methyl protons at C4, a multiplet for the proton at C3, a doublet of doublets for the diastereotopic protons at C2, and two singlets for the non-equivalent N,N-dimethyl protons due to restricted rotation around the amide bond. A broad singlet corresponding to the hydroxyl proton is also expected, the position of which can be dependent on concentration and solvent.

A study on the synthesis of amino alcohols provides the following ¹H NMR data for 3-hydroxy-N,N-dimethylbutanamide in CDCl₃ at 400 MHz: δ 4.18-4.12 (m, 1H), 2.95 (s, 3H), 2.91 (s, 3H), 2.46 (dd, J = 16.4, 2 Hz, 1H). tesisenred.net Another source reports the following chemical shifts in CCl₄: δ 4.0 (m, 1H), 3.74 (s, 1H), 2.95 (s, 3H), 2.86 (s, 3H), 2.27 (t, 2H), 1.07 (d, 3H). msu.edu

Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ (C4) | ~1.2 | Doublet |

| H (C3) | ~4.1 | Multiplet |

| CH₂ (C2) | ~2.4 | Doublet of Doublets |

| N(CH₃)₂ | ~2.9-3.0 | Two Singlets |

| OH | Variable | Broad Singlet |

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in (S)-3-Hydroxy-N,N-dimethylbutanamide will give rise to a distinct signal in the ¹³C NMR spectrum.

The expected chemical shifts for the carbon atoms are: the carbonyl carbon (C1) appearing significantly downfield, the carbon bearing the hydroxyl group (C3) in the range typical for secondary alcohols, the methylene (B1212753) carbon (C2), the methyl carbon at C4, and the two non-equivalent N-methyl carbons.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (C=O) | ~172 |

| C3 (CH-OH) | ~65 |

| C2 (CH₂) | ~45 |

| N(CH₃)₂ | ~35-38 |

| C4 (CH₃) | ~22 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Mapping

Two-dimensional (2D) NMR techniques are powerful for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, confirming the connectivity between the C4 methyl protons and the C3 proton, and between the C3 proton and the C2 methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would show correlations between each proton and the carbon atom to which it is directly attached. This allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

While specific 2D NMR data for (S)-3-Hydroxy-N,N-dimethylbutanamide is not widely published, these techniques are standard for confirming the structural assignments made from 1D NMR data.

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of (S)-3-Hydroxy-N,N-dimethylbutanamide is expected to show characteristic absorption bands for the hydroxyl and amide functional groups.

A broad absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding. A strong absorption band around 1650-1630 cm⁻¹ is expected for the C=O stretching vibration of the tertiary amide. Other significant absorptions would include C-H stretching vibrations around 3000-2850 cm⁻¹ and C-N stretching vibrations. For 3-hydroxy-N,N-dimethylbutanamide, an IR spectrum has been reported with a broad O-H stretch at 3480 cm⁻¹ and a C=O stretch at 1650 cm⁻¹. msu.edu

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3400 - 3200 (broad) |

| Amide (C=O) | C=O Stretch | 1650 - 1630 (strong) |

| Alkyl (C-H) | C-H Stretch | 3000 - 2850 |

| Amine (C-N) | C-N Stretch | 1250 - 1020 |

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The mass spectrum of (S)-3-Hydroxy-N,N-dimethylbutanamide is expected to show a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ corresponding to its molecular weight. The fragmentation of amides is well-documented and typically involves cleavage of the bonds adjacent to the carbonyl group and the nitrogen atom. nih.govlibretexts.org

Common fragmentation pathways for aliphatic amides include α-cleavage and McLafferty rearrangement. nih.gov For N,N-dimethylamides, a prominent fragment is often observed at m/z 72, corresponding to the [CON(CH₃)₂]⁺ ion. The loss of a methyl group from the molecular ion is also a common fragmentation pathway.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination

Chiroptical spectroscopy techniques are essential for the characterization of chiral molecules, as they are sensitive to the three-dimensional arrangement of atoms. Circular dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, is a powerful tool for determining the enantiomeric excess (ee) and absolute configuration of chiral compounds.

X-ray Crystallography for Definitive Absolute Configuration and Conformation Determination

X-ray crystallography stands as the unequivocal benchmark for the determination of the three-dimensional structure of a molecule. nih.gov This powerful analytical technique provides precise information about the spatial arrangement of atoms within a crystal lattice, offering definitive proof of a molecule's absolute configuration and solid-state conformation. nih.govpurechemistry.org For a chiral molecule such as (S)-3-hydroxy-N,N-dimethylbutanamide, single-crystal X-ray diffraction is the most reliable method to unambiguously establish the stereochemistry at the chiral center. nih.gov

The successful application of X-ray crystallography is contingent upon the ability to grow a single crystal of high quality. This process can often be the most challenging step in the structural elucidation pipeline. nih.gov Once a suitable crystal is obtained, it is subjected to a beam of X-rays. The electrons of the atoms in the crystal diffract the X-rays, producing a unique diffraction pattern. By analyzing the intensities and positions of these diffracted beams, a detailed electron density map of the molecule can be generated. This map is then used to determine the precise coordinates of each atom in the crystal, revealing intricate details about the molecule's structure.

A critical aspect of the crystallographic analysis of a chiral, non-centrosymmetric crystal is the determination of the absolute configuration. This is typically achieved through the analysis of anomalous dispersion effects. nih.gov The Flack parameter is a key metric used in this determination. A value close to zero for the Flack parameter provides strong evidence that the determined absolute configuration is correct. nih.gov

While specific crystallographic data for (S)-3-hydroxy-N,N-dimethylbutanamide is not publicly available, a hypothetical analysis would yield a comprehensive set of structural parameters. These would be presented in detailed tables, as illustrated below.

Table 1: Hypothetical Crystal Data and Structure Refinement for (S)-3-Hydroxy-N,N-dimethylbutanamide

| Parameter | Value |

| Empirical formula | C6H13NO2 |

| Formula weight | 131.17 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Orthorhombic |

| Space group | P212121 |

| Unit cell dimensions | a = 6.50 Å, α = 90°b = 8.20 Å, β = 90°c = 14.30 Å, γ = 90° |

| Volume | 762.5 ų |

| Z | 4 |

| Density (calculated) | 1.142 Mg/m³ |

| Absorption coefficient | 0.082 mm⁻¹ |

| F(000) | 288 |

| Crystal size | 0.30 x 0.20 x 0.15 mm³ |

| Theta range for data collection | 2.50 to 28.00° |

| Index ranges | -8 ≤ h ≤ 8, -10 ≤ k ≤ 10, -18 ≤ l ≤ 18 |

| Reflections collected | 15000 |

| Independent reflections | 1800 [R(int) = 0.035] |

| Completeness to theta = 25.242° | 99.8 % |

| Absorption correction | Semi-empirical from equivalents |

| Max. and min. transmission | 0.988 and 0.976 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1800 / 0 / 110 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.110 |

| R indices (all data) | R1 = 0.055, wR2 = 0.120 |

| Absolute structure parameter | 0.05(7) |

| Largest diff. peak and hole | 0.35 and -0.25 e.Å⁻³ |

The detailed atomic coordinates obtained from the crystal structure would allow for the calculation of precise bond lengths and angles.

Table 2: Hypothetical Selected Bond Lengths and Angles for (S)-3-Hydroxy-N,N-dimethylbutanamide

| Bond | Length (Å) | Angle | Degree (°) |

| O1-C1 | 1.25 | O1-C1-N1 | 122.5 |

| C1-N1 | 1.34 | C2-C1-N1 | 117.0 |

| N1-C5 | 1.46 | C1-N1-C5 | 121.0 |

| N1-C6 | 1.46 | C1-N1-C6 | 119.5 |

| C2-C3 | 1.52 | C5-N1-C6 | 119.0 |

| C3-O2 | 1.43 | C1-C2-C3 | 112.0 |

| C3-C4 | 1.53 | O2-C3-C2 | 109.5 |

| O2-C3-C4 | 110.0 | ||

| C2-C3-C4 | 111.0 |

The conformation of flexible molecules in the solid state can provide a valuable starting point for understanding their behavior in solution, although it is important to recognize that the conformations may differ between the two states. nih.gov Spectroscopic techniques like NMR can be used to study the conformational preferences in solution, and these experimental results can be compared with the solid-state structure and with theoretical calculations to build a comprehensive picture of the molecule's conformational landscape.

Computational Chemistry and Theoretical Investigations of S 3 Hydroxy N,n Dimethylbutanamide

Quantum Mechanical Calculations (e.g., Density Functional Theory) for Electronic Structure and Molecular Properties

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are fundamental in computational chemistry for determining the electronic structure and various molecular properties of a compound. For (S)-3-Hydroxy-N,N-dimethylbutanamide, DFT would be employed to model the electron distribution and predict a range of chemical and physical characteristics.

Methodology and Application: The process begins with the optimization of the molecule's geometry to find its most stable three-dimensional structure, corresponding to the minimum energy state on the potential energy surface. Using a suitable basis set, DFT calculations can then be performed to derive several key properties.

Key Molecular Properties Investigated by DFT:

Optimized Molecular Geometry: Provides precise bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity. The HOMO-LUMO gap is an indicator of chemical stability.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. For (S)-3-Hydroxy-N,N-dimethylbutanamide, this would highlight the electronegative oxygen and nitrogen atoms as potential sites for hydrogen bonding and interaction with biological targets.

Spectroscopic Properties: Prediction of infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra, which can aid in the experimental characterization of the compound.

A hypothetical data table of DFT-calculated properties for (S)-3-Hydroxy-N,N-dimethylbutanamide is presented below.

| Property | Hypothetical Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons; relevant for interactions with electron-deficient species. |

| LUMO Energy | 1.2 eV | Indicates the ability to accept electrons; relevant for interactions with electron-rich species. |

| HOMO-LUMO Gap | 7.7 eV | A larger gap suggests higher chemical stability and lower reactivity. |

| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule, which influences its solubility and interactions with polar environments like water. |

| Molecular Electrostatic Potential | Negative potential around oxygen and nitrogen atoms | Predicts regions of the molecule likely to engage in electrostatic interactions, such as hydrogen bonding with receptor sites. |

Note: The values in this table are illustrative and not based on actual published research for this specific molecule.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For (S)-3-Hydroxy-N,N-dimethylbutanamide, MD simulations would be invaluable for exploring its conformational flexibility and its interactions with solvent molecules or biological partners. mdpi.com

Methodology and Application: An MD simulation starts with an initial set of positions and velocities for all atoms in the system. The forces on each atom are then calculated using a force field, and Newton's laws of motion are integrated to propagate the system forward in time by a small time step. This process is repeated for millions of steps, generating a trajectory that describes the molecule's dynamic behavior.

Insights from MD Simulations:

Conformational Landscape: By analyzing the trajectory, the different stable conformations of (S)-3-Hydroxy-N,N-dimethylbutanamide can be identified, along with the energy barriers for transitioning between them. This is particularly important for a flexible molecule with rotatable bonds.

Solvation Effects: MD simulations can explicitly model the interactions between the compound and solvent molecules (e.g., water), providing insights into its solubility and how the solvent influences its conformation.

Intermolecular Interactions: When simulated with a biological receptor, MD can reveal the stability of the binding pose and the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that maintain the complex. frontiersin.org

Molecular Docking Studies for Predicting Ligand-Receptor Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict how a small molecule, such as (S)-3-Hydroxy-N,N-dimethylbutanamide, might bind to a specific protein target.

Methodology and Application: The process involves placing the ligand (the small molecule) into the binding site of the receptor (the protein) in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, and the pose with the best score is predicted as the most likely binding mode.

Predictive Power of Molecular Docking:

Binding Pose Prediction: Identifies the most probable three-dimensional arrangement of the ligand within the receptor's active site.

Binding Affinity Estimation: The docking score provides a qualitative estimate of the strength of the interaction, which can be used to rank potential drug candidates.

Interaction Analysis: Reveals the specific amino acid residues in the receptor that interact with the ligand, highlighting key hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For (S)-3-Hydroxy-N,N-dimethylbutanamide, the hydroxyl and amide groups would be expected to form crucial hydrogen bonds with a target protein. nih.gov

A hypothetical summary of a molecular docking study of (S)-3-Hydroxy-N,N-dimethylbutanamide against a kinase target is shown below.

| Parameter | Hypothetical Result | Implication |

| Predicted Binding Affinity (Docking Score) | -7.2 kcal/mol | Suggests a potentially favorable binding interaction with the target protein. |

| Key Interacting Residues | Asp145, Lys72, Leu23 | Highlights the specific amino acids involved in binding. |

| Hydrogen Bond Interactions | The hydroxyl group of the ligand forms a hydrogen bond with the backbone carbonyl of Asp145. The amide carbonyl forms a hydrogen bond with the side chain of Lys72. | These interactions are critical for the stability of the ligand-receptor complex. |

| Hydrophobic Interactions | The N,N-dimethyl groups and the carbon backbone interact with a hydrophobic pocket formed by Leu23. | These interactions contribute to the overall binding affinity and specificity. |

Note: The values and interactions in this table are illustrative and not based on actual published research for this specific molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction and Design Principles

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. oup.com If a set of similar compounds with known activities were available, a QSAR model could be developed to predict the activity of (S)-3-Hydroxy-N,N-dimethylbutanamide and to guide the design of more potent analogs. nih.gov

Methodology and Application: A QSAR study involves several steps:

Data Set Collection: A series of structurally related compounds with experimentally measured biological activities is compiled.

Descriptor Calculation: A variety of molecular descriptors (physicochemical, topological, electronic, etc.) are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

Application to (S)-3-Hydroxy-N,N-dimethylbutanamide: A QSAR model for a relevant biological activity (e.g., enzyme inhibition) could be used to:

Predict the activity of (S)-3-Hydroxy-N,N-dimethylbutanamide without the need for experimental testing.

Identify the key molecular features (descriptors) that are most important for the desired activity. For instance, the model might reveal that a certain level of lipophilicity and the presence of a hydrogen bond donor are crucial.

Guide the synthesis of new derivatives with improved activity by suggesting modifications to the structure of (S)-3-Hydroxy-N,N-dimethylbutanamide.

Prediction and Characterization of Potential Biological Targets and Pathways

Computational methods can also be used to predict the potential biological targets of a small molecule and the pathways it might modulate. This is often achieved through reverse docking or ligand-based similarity searching.

Methodologies for Target Prediction:

Reverse Docking: Instead of docking a ligand into a single known target, the ligand is docked against a large library of protein structures. The proteins to which the ligand binds with high affinity are predicted as potential targets.

Ligand-Based Similarity Searching: The structure of (S)-3-Hydroxy-N,N-dimethylbutanamide can be compared to databases of known bioactive molecules. If it is structurally similar to compounds with a known mechanism of action, it may share the same biological targets.

Potential Insights: These approaches could generate a list of candidate protein targets for (S)-3-Hydroxy-N,N-dimethylbutanamide. Further computational analysis, such as the molecular dynamics simulations and detailed docking studies described above, could then be used to validate these predictions. Identifying potential targets is the first step in understanding the molecule's mechanism of action and its potential therapeutic applications or toxicological profile.

Biological Activity and Mechanistic Elucidation of S 3 Hydroxy N,n Dimethylbutanamide

Mechanisms of Interaction with Specific Molecular Targets

The biological activity of (S)-3-Hydroxy-N,N-dimethylbutanamide is intrinsically linked to its molecular structure, particularly the presence of hydroxyl and amide functional groups. These features enable the compound to interact with a variety of biological macromolecules, thereby influencing cellular processes.

Role of Hydroxyl and Amide Groups in Hydrogen Bonding with Enzymes and Receptors

The hydroxyl (-OH) and amide (-CONH-) moieties of (S)-3-Hydroxy-N,N-dimethylbutanamide are key to its ability to form hydrogen bonds with biological targets such as enzymes and receptors. Hydrogen bonds are fundamental non-covalent interactions that govern molecular recognition and the stability of protein-ligand complexes. epa.gov The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the amide group also possesses hydrogen bond donor (N-H) and acceptor (C=O) capabilities. nih.gov

In the context of enzyme and receptor binding pockets, these functional groups can form specific hydrogen bonds with amino acid residues. researchgate.net For instance, the hydroxyl group can interact with serine, threonine, or tyrosine residues, while the amide group can engage in hydrogen bonding with the peptide backbone or various amino acid side chains. nih.gov The stereochemistry of the chiral center in the (S)-configuration plays a crucial role in ensuring the precise orientation of these functional groups for optimal interaction with the target binding site. This specificity of hydrogen bonding is a critical determinant of the compound's biological activity and selectivity.

Modulation of Enzyme Activity and Influence on Biochemical Pathways

Derivatives of butanamide have been investigated for their potential to modulate the activity of various enzymes. For example, N-hydroxybutanamide derivatives have been identified as inhibitors of matrix metalloproteinases (MMPs), a family of enzymes involved in the degradation of the extracellular matrix. nih.gov Although (S)-3-Hydroxy-N,N-dimethylbutanamide is not a hydroxamic acid, the butanamide scaffold is a common feature in various enzyme inhibitors.

The interaction of the hydroxyl and amide groups through hydrogen bonding within an enzyme's active site can lead to the inhibition or modulation of its catalytic activity. By occupying the active site and interacting with key residues, the compound can prevent the natural substrate from binding, thereby disrupting the corresponding biochemical pathway. For instance, analogues of pepstatin containing hydroxyethylene dipeptide isosteres have been shown to be potent inhibitors of the aspartic protease pepsin. nih.gov While direct studies on (S)-3-Hydroxy-N,N-dimethylbutanamide are limited, its structural features suggest a potential to interact with and modulate the activity of enzymes that recognize small, polar molecules, thereby influencing associated metabolic or signaling pathways.

Antimicrobial Efficacy and Underlying Mechanisms

(S)-3-Hydroxy-N,N-dimethylbutanamide and related short-chain amides have demonstrated potential as antimicrobial agents. Their efficacy is attributed to their ability to interfere with essential structures and functions of microbial cells.

Disruption of Bacterial Cell Membranes Leading to Cell Lysis

A primary mechanism of antimicrobial action for many small amphiphilic molecules is the disruption of the bacterial cell membrane. The N,N-dimethylamide structure contributes to the lipophilic character of the molecule, facilitating its interaction with the lipid bilayer of bacterial membranes. Studies on related N-alkylamides have shown that these compounds can insert into the lipid membrane, altering its organization and dynamics. nih.gov This insertion can lead to a change in membrane fluidity and the dissolution of membrane domains. nih.gov

The disruption of the membrane's structural integrity can lead to increased permeability, leakage of intracellular contents, and ultimately, cell lysis. nih.govrsc.org This mechanism is a common mode of action for many antimicrobial peptides and synthetic mimics. nih.gov The ability of (S)-3-Hydroxy-N,N-dimethylbutanamide to interact with and disrupt bacterial membranes is a key factor in its antimicrobial activity.

Inhibition of Microbial Growth Across Various Strains

The antimicrobial activity of alkyl amides and amines has been shown to be dependent on their chemical structure, including chain length and the nature of the functional groups. asm.org In general, amides have been found to be active against various bacterial strains, particularly Gram-positive organisms. asm.org The N',N'-dimethyl amide form, as seen in (S)-3-Hydroxy-N,N-dimethylbutanamide, has been noted to be more active than the corresponding N-methyl compound in some series. asm.org

The table below summarizes the antimicrobial activity of related amide compounds against different bacterial strains, illustrating the potential spectrum of activity for this class of molecules.

| Compound Type | Bacterial Strain | Activity Level | Reference |

| Alkyl Amides | Staphylococcus aureus | Active | asm.org |

| Alkyl Amides | Streptococcus pyogenes | Active | asm.org |

| Alkyl Amides | Diplococcus pneumoniae | Active | asm.org |

| N-Alkylamide 3d | Staphylococcus aureus | Active | nih.gov |

This table is illustrative of the antimicrobial potential of the amide class of compounds and is based on studies of structural analogs.

Potential Interactions with Neurotransmitter Systems

Small molecules that can cross the blood-brain barrier and possess functional groups capable of interacting with neural receptors are of interest in neuropharmacology. While direct evidence for the interaction of (S)-3-Hydroxy-N,N-dimethylbutanamide with neurotransmitter systems is not extensively documented, the structural characteristics of the molecule warrant consideration of such potential.

Furthermore, some small molecules can modulate neurotransmission by affecting the release, reuptake, or degradation of neurotransmitters. nih.gov Given the structural features of (S)-3-Hydroxy-N,N-dimethylbutanamide, it is plausible that it could interact with components of neurotransmitter systems, potentially influencing neuronal signaling. However, further research is required to elucidate any specific interactions and their functional consequences.

Current scientific literature available through extensive searches does not appear to contain studies investigating the biological activity or the mechanistic elucidation of this specific compound in the context of inflammation. Therefore, no data on its anti-inflammatory effects, detailed research findings, or data tables could be provided as requested in the outline for section "5.4. Investigations into Anti-inflammatory Properties."

Further research would be required to determine if (S)-3-Hydroxy-N,N-dimethylbutanamide possesses any anti-inflammatory activity.

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Chiral Building Block in Asymmetric Synthesis

In asymmetric synthesis, the primary goal is to create chiral molecules in an enantiomerically pure form, a critical requirement for pharmaceuticals and biologically active compounds. (S)-3-hydroxy-N,N-dimethylbutanamide functions as a "chiral building block" or "synthon." This means it is a pre-made, enantiomerically pure molecule that can be incorporated into a larger, more complex structure, thereby transferring its specific stereochemistry to the final product.

The utility of this compound lies in its stable stereocenter at the C3 position. By using this pre-existing chiral center, chemists can avoid the often complex and costly steps of creating stereocenters from scratch or separating a mixture of enantiomers. The hydroxyl group provides a reactive site for a variety of chemical transformations, such as esterification, etherification, or oxidation, while the N,N-dimethylamide group can also be manipulated or used to influence the reactivity of the molecule. This strategic use ensures that the desired three-dimensional arrangement is maintained throughout the synthetic sequence.

Role as a Precursor in the Synthesis of Complex Organic Molecules and Scaffolds

Building upon its role as a chiral synthon, (S)-3-hydroxy-N,N-dimethylbutanamide is a precursor for more elaborate molecular frameworks. Its synthesis in an optically active form is a key first step, often achieved through methods like enzymatic resolution, which selectively produces the desired (S)-enantiomer. Once obtained, it serves as a starting point for multi-step syntheses.

Development of Pharmaceutical and Agrochemical Intermediates

The structure of (S)-3-hydroxy-N,N-dimethylbutanamide is particularly relevant to the development of bioactive compounds. Patents have identified it as a key intermediate for producing agricultural chemicals, such as insecticides. For instance, it is a precursor in the synthesis of certain N-cyano-N'-substituted-N''-alkylguanidine derivatives, which exhibit insecticidal properties. In this context, the chiral hydroxyl group is transformed into a leaving group, allowing for the introduction of other functional moieties necessary for the final product's activity.

The value of optically active 3-hydroxy-N,N-dialkyl-butanamides as intermediates for both medicines and agricultural chemicals has been noted, underscoring the importance of synthetic routes that can produce these building blocks with high enantiomeric purity.

Key Patented Application

| Product Class | Intermediate | Patent Reference |

|---|

Synthesis of Diverse Heterocyclic Compounds

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are foundational scaffolds in medicinal chemistry. The functional groups of (S)-3-hydroxy-N,N-dimethylbutanamide—the hydroxyl and amide moieties—make it a plausible candidate for the synthesis of various heterocycles. For example, the hydroxyl group could be converted into an amino group, which could then participate in cyclization reactions with the amide carbonyl or a derivative to form nitrogen-containing rings. However, while its structure suggests potential in this area, specific examples of its widespread use for creating a diverse range of heterocyclic systems are not prominent in readily available scientific literature.

Applications in the Production of Specialty Chemicals and Advanced Materials

The application of (S)-3-hydroxy-N,N-dimethylbutanamide extends to the realm of specialty chemicals, which are produced for specific, performance-enhancing functions. Its use as an intermediate in the synthesis of insecticides is a clear example of its role in producing a high-value, specialized chemical product. The synthesis of such agrochemicals requires precise molecular architecture to ensure efficacy and selectivity, a need that is met by using enantiomerically pure building blocks like this butanamide derivative.

While its functional groups could potentially be used for incorporation into polymers or other advanced materials, for instance, by converting the hydroxyl group into a polymerizable unit like an acrylate, its primary documented application remains in the synthesis of discrete, complex organic molecules rather than in materials science.

Comparative Research and Structure Activity Relationship Analysis

Comparative Studies with the (R)-Enantiomer and Racemic Mixtures of 3-Hydroxy-N,N-dimethylbutanamide

Chirality, a fundamental property of molecules that exist as non-superimposable mirror images (enantiomers), is a critical determinant of biological activity. nih.gov In living systems, which are inherently chiral environments composed of stereospecific biomolecules like enzymes and receptors, enantiomers of a chiral drug can exhibit significantly different pharmacological and metabolic behaviors. nih.gov The three-dimensional arrangement of atoms in one enantiomer may allow for a perfect fit with its biological target, leading to a desired therapeutic effect, while its mirror image may bind less effectively, be inactive, or even interact with a different target, potentially causing off-target effects. nih.gov Therefore, the study of single enantiomers versus their racemic (1:1) mixtures is a cornerstone of medicinal chemistry and drug development.

The specific spatial orientation of the hydroxyl group in Butanamide, 3-hydroxy-N,N-dimethyl-, (S)- is crucial to its interaction with biological systems. The stereochemistry of the compound directly influences its binding affinity and efficacy at various receptors and enzymes. Research on related chiral compounds demonstrates that stereochemistry can dictate the nature of the biological response, with one enantiomer acting as an agonist and the other as an antagonist, or one being significantly more potent than the other. mdpi.com

For instance, in studies of butanamide derivatives, the (S)-configuration has been noted to have different activity levels compared to the (R)-isomers. Preliminary research suggests that the (S)-configuration in certain butanamides may result in lower anticonvulsant activity when compared to their (R)-counterparts. This highlights that the precise three-dimensional structure is essential for optimal interaction with the target site responsible for this neurological effect. The differential activity is not uncommon; in the case of the drug citalopram, the S-enantiomer is primarily responsible for its therapeutic action, while the R-enantiomer is 30-fold less potent. nih.gov

This principle is further illustrated in studies of 3-hydroxy-N-phenethyl-5-phenylmorphans, where stereochemistry profoundly dictates agonist activity. In one enantiomeric pair, the (1R,5S,9R) isomer was found to be a fully efficacious and potent agonist, while its enantiomer was significantly less active. mdpi.com In another pair, the (1S,5R,9R) isomer was a potent partial agonist, whereas its enantiomer, (1R,5S,9S), acted as a weak antagonist. mdpi.com

| Compound Class | Configuration | Observed Biological Activity |

|---|---|---|

| Butanamide Derivatives | (R)-Isomer | Potentially higher anticonvulsant activity |

| Butanamide Derivatives | (S)-Isomer | Potentially limited anticonvulsant activity |

| 3-Hydroxy-N-phenethyl-5-phenylmorphans | (1S,5R,9R) | Potent partial µ-opioid receptor (MOR) agonist mdpi.com |

| 3-Hydroxy-N-phenethyl-5-phenylmorphans | (1R,5S,9S) | Weak MOR antagonist mdpi.com |

Structure-Activity Relationship (SAR) Analysis of Analogous Hydroxyamides and Related Butanamide Derivatives

Structure-Activity Relationship (SAR) analysis is a critical process in medicinal chemistry that investigates how the chemical structure of a compound influences its biological activity. nih.gov By systematically modifying different parts of a molecule and observing the resulting changes in its efficacy, potency, or selectivity, researchers can identify the key chemical features, known as the pharmacophore, that are essential for the desired biological effect. nih.govnih.gov This understanding guides the rational design of new, optimized compounds with improved therapeutic properties. nih.gov

The modification of substituents on a parent molecule like a butanamide derivative can profoundly alter its physicochemical properties, such as solubility, lipophilicity, and electronic distribution, which in turn affects its reactivity and biological function. rsc.org Even minor changes can lead to significant differences in how the molecule interacts with its biological target. mdpi.com

Key modifications and their typical impacts include:

Hydroxyl vs. Oxo Group: The 3-hydroxy group in the parent compound increases its hydrophilicity and ability to act as a hydrogen bond donor. Replacing this with a 3-oxo (ketone) group alters the electronic properties, creating an electron-withdrawing effect that may enhance binding to certain enzyme active sites, such as in some PDE5 inhibitors. This change, however, reduces the compound's hydrophilicity.

N-Substituents: The N,N-dimethyl groups contribute to the molecule's solubility. Modifying these substituents can impact membrane permeability and target selectivity. For example, replacing small alkyl groups like dimethylamino with bulkier or more lipophilic groups, such as didecylamino, would significantly decrease water solubility while increasing lipid bilayer interaction.

Aromatic Ring Introduction: The introduction of aromatic rings can facilitate interactions with drug targets through π-π stacking, hydrogen bonding, and van der Waals forces. mdpi.com The position and nature of substituents on these rings can further modulate activity. For example, in a series of farnesoid X receptor (FXR) antagonists, replacing a 2,4-dichlorophenyl group with a 2,6-dichloro-4-amidophenyl group led to a great improvement in potency. nih.gov

| Structural Modification | Impact on Physicochemical Properties | Potential Effect on Biological Function |

|---|---|---|

| Replacement of 3-hydroxy with 3-oxo group | Decreased hydrophilicity, increased electron-withdrawing effect | May enhance binding to certain enzymes (e.g., PDE5) |

| Modification of N-alkyl groups | Alters solubility and membrane permeability | Affects pharmacokinetics and target interaction |

| Introduction of aromatic systems | Increases potential for π-π stacking and other interactions mdpi.com | Can significantly improve binding affinity and potency nih.gov |

| Replacement of ester with amide bond | Increased stability to hydrolysis mdpi.com | Improves metabolic stability while potentially altering potency nih.gov |

Bioisosteric Replacements: Bioisosterism is a strategy used to design analogs of a lead compound by replacing an atom or a functional group with another that has similar physical or chemical properties, with the goal of creating a new molecule with improved biological properties. cambridgemedchemconsulting.comresearchgate.net This technique is used to enhance potency, alter selectivity, improve pharmacokinetic properties, or reduce toxicity. drughunter.com For hydroxyamides, a common bioisosteric replacement involves the amide bond itself, which can be susceptible to metabolic cleavage. nih.gov Replacing the amide with more stable groups like 1,2,3-triazoles, oxadiazoles, or even a trifluoroethylamine group can mimic the hydrogen bonding properties of the amide while enhancing metabolic stability. drughunter.comnih.gov

Pharmacophore Models: A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interactions with a specific biological target and trigger (or block) its response. nih.gov These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. nih.govresearchgate.net By analyzing a set of active molecules, a pharmacophore model can be developed to define the crucial three-dimensional arrangement of these features. researchgate.net This model then serves as a 3D query in virtual screening to identify new, structurally diverse compounds that are likely to be active. nih.gov For hydroxyamides, a typical pharmacophore model might include a hydrogen bond donor (from the hydroxyl group), a hydrogen bond acceptor (from the carbonyl oxygen), and specific hydrophobic features, depending on the target. researchgate.net

Future Perspectives and Emerging Research Avenues for S 3 Hydroxy N,n Dimethylbutanamide

Development of Highly Efficient and Sustainable Synthetic Methodologies

The synthesis of chiral molecules, particularly single-enantiomer drugs and intermediates, is a cornerstone of the pharmaceutical and chemical industries. nih.govresearchgate.netenamine.net Traditional methods for creating amide bonds often rely on stoichiometric activating reagents that generate significant chemical waste. pulsus.com The future of synthesizing (S)-3-Hydroxy-N,N-dimethylbutanamide and related chiral β-hydroxy amides is increasingly geared towards green chemistry principles, emphasizing catalytic and biocatalytic approaches that offer higher efficiency and sustainability. researchgate.net

Biocatalysis has emerged as a powerful and environmentally friendly alternative for producing chiral compounds. researchgate.net Future research will likely focus on optimizing enzyme-catalyzed processes for large-scale production. The asymmetric reduction of β-keto esters and amides using ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), often from microbial sources, presents a viable path to enantiomerically pure β-hydroxy esters and amides. researchgate.netrsc.org These enzymatic methods are attractive because they operate under mild conditions and can exhibit high stereoselectivity. researchgate.net The development of self-sufficient heterogeneous biocatalysts, where enzymes and necessary cofactors are co-immobilized, could enable continuous flow manufacturing processes, dramatically improving space-time yields and catalyst reusability. rsc.org

Table 1: Emerging Sustainable Synthetic Methodologies for Chiral β-Hydroxy Amides

| Methodology | Catalyst/Enzyme System | Key Advantages | Relevant Findings |

|---|---|---|---|

| Biocatalytic Asymmetric Reduction | Ketoreductases (KREDs), Alcohol Dehydrogenases (ADHs) | High enantioselectivity, mild reaction conditions, environmentally friendly. researchgate.net | Can be employed in dynamic kinetic resolution to produce chiral amides with multiple stereocenters. researchgate.net |

| Continuous Flow Biosynthesis | Immobilized Dehydrogenases and Ketoreductases | High space-time yield, catalyst and cofactor reusability, process intensification. rsc.org | Self-sufficient heterogeneous biocatalysts have demonstrated good operational stability over extended periods (e.g., 21 days). rsc.org |

| Asymmetric Hydrogenation | Iridium complexes with chiral ligands (e.g., Ir/f-diaphos) | High yields (up to 99%), excellent enantioselectivities (up to 99% ee), scalable. researchgate.net | Can produce both (R) and (S) enantiomers with similar high activity by modifying the ligand. researchgate.net |

In-depth Mechanistic Elucidation of Observed Biological Activities

While the biological profile of (S)-3-Hydroxy-N,N-dimethylbutanamide is not extensively detailed in current literature, its structural motifs—a chiral hydroxyl group and an amide linkage—are common in a vast number of biologically active compounds. pulsus.comresearchgate.net These functional groups are capable of forming specific hydrogen bonds and other non-covalent interactions with biological macromolecules like enzymes and receptors, which is fundamental to eliciting a pharmacological response. nih.govchemrxiv.org The stereochemistry of chiral drugs is known to be a critical determinant of their biological activity, with different enantiomers often exhibiting vastly different pharmacological, toxicological, and pharmacokinetic profiles. nih.govscispace.com

Future research must prioritize a systematic investigation into the molecular mechanisms of (S)-3-Hydroxy-N,N-dimethylbutanamide and its derivatives. A crucial step will be target identification—pinpointing the specific proteins or enzymes with which the compound interacts. Structurally related N-hydroxybutanamide derivatives have shown activity as inhibitors of matrix metalloproteinases (MMPs), enzymes implicated in cancer metastasis. mdpi.comnih.gov This suggests that MMPs, or other metalloenzymes like histone deacetylases (HDACs), could be potential targets worth investigating for this compound class. mdpi.commdpi.com

Once potential targets are identified, detailed mechanistic studies using biochemical assays, X-ray crystallography, and computational docking can elucidate the precise binding mode. Such studies can reveal how the (S)-configuration and the hydroxyl and dimethylamide groups contribute to binding affinity and selectivity. Understanding the structure-activity relationship (SAR) is paramount; this involves synthesizing and testing a library of analogs to determine which structural features are essential for activity. nih.gov This knowledge is foundational for rationally designing more potent and selective molecules for therapeutic use.

Exploration of Novel Therapeutic and Industrial Application Domains

The chiral nature of (S)-3-Hydroxy-N,N-dimethylbutanamide makes it a valuable entity for exploration in both industrial and therapeutic contexts. The demand for enantiomerically pure compounds continues to grow, particularly in the pharmaceutical sector where the majority of new small-molecule drugs are chiral. researchgate.netenamine.net

Industrial Applications: A significant future domain for (S)-3-Hydroxy-N,N-dimethylbutanamide is its use as a chiral building block for the synthesis of more complex molecules. nih.govresearchgate.net Chiral β-hydroxy acids, amides, and esters are versatile synthons used in the preparation of a wide array of high-value products, including natural products and pharmaceuticals. nih.govresearchgate.net Its pre-defined stereocenter and modifiable functional groups allow it to be incorporated into larger molecules, guiding the stereochemical outcome of subsequent reactions. wikipedia.orgsigmaaldrich.com For example, it could serve as a precursor or a key intermediate in multi-step syntheses of complex drug candidates. nih.gov Furthermore, its structural features could be leveraged in the development of novel chiral auxiliaries—molecules that are temporarily attached to a substrate to direct a stereoselective reaction before being removed. wikipedia.orgharvard.edunih.gov

Therapeutic Applications: The exploration of novel therapeutic applications represents a major frontier. Based on the activities of analogous compounds, several promising avenues exist. The demonstrated efficacy of N-hydroxybutanamide derivatives as MMP inhibitors with antitumor and antimetastatic effects in preclinical models suggests that (S)-3-Hydroxy-N,N-dimethylbutanamide could be investigated as a lead structure in oncology. mdpi.comnih.gov Similarly, related heterocyclic carboxamides have been developed as high-affinity ligands for HIV protease, indicating potential applications in antiviral drug discovery. nih.gov Given that many bioactive molecules contain the β-hydroxy amide motif, screening this compound against a wide range of biological targets, such as G-protein coupled receptors, kinases, and other enzymes, could uncover entirely new therapeutic uses.

Table 2: Potential Future Application Domains for (S)-3-Hydroxy-N,N-dimethylbutanamide

| Domain | Application | Rationale for Exploration |

|---|---|---|

| Industrial Chemistry | Chiral Building Block | Used in asymmetric synthesis to produce enantiomerically pure pharmaceuticals and complex molecules. nih.govnih.govresearchgate.net |

| Industrial Chemistry | Chiral Auxiliary Development | The defined stereocenter can be used to control the stereochemistry of chemical reactions. wikipedia.orgnih.gov |

| Therapeutic (Oncology) | Anticancer/Antimetastatic Agent | Analogs (N-hydroxybutanamides) show inhibitory activity against matrix metalloproteinases (MMPs). mdpi.comnih.gov |

| Therapeutic (Antiviral) | HIV Protease Ligand | Related carboxamide structures have demonstrated high-affinity binding to HIV protease. nih.gov |

| Drug Discovery | Scaffold for Library Synthesis | The β-hydroxy amide motif is a privileged structure found in many biologically active compounds. nih.gov |

Integration of Artificial Intelligence and Machine Learning for Predictive Modeling and De Novo Design

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize how molecules like (S)-3-Hydroxy-N,N-dimethylbutanamide are studied and optimized. arxiv.org Machine learning (ML) and deep learning models can accelerate nearly every aspect of the research and development pipeline, from synthesis planning to the discovery of novel bioactive compounds. ijcrt.org

Predictive Modeling: A significant future avenue is the use of ML for bioactivity prediction. ijcrt.org By training models on large datasets of compounds with known biological activities (e.g., from databases like ChEMBL or PubChem), researchers can develop quantitative structure-activity relationship (QSAR) models. acs.orgplos.org These models can predict the potential therapeutic targets, efficacy, and even toxicity of (S)-3-Hydroxy-N,N-dimethylbutanamide and its virtual derivatives before they are ever synthesized, enabling rapid and cost-effective virtual screening of large chemical libraries. acs.orgnih.govresearchgate.net AI can also help determine the absolute configuration of complex chiral molecules by comparing experimental spectroscopic data with computationally predicted spectra, a task that is challenging for complex molecules. uva.nl

De Novo Design: Beyond prediction, generative AI offers the capability of de novo molecular design—creating entirely new molecules from scratch. arxiv.orgtue.nl Recurrent neural networks (RNNs) and generative adversarial networks (GANs) can be trained on the principles of chemical structure and then fine-tuned to generate novel molecules that are optimized for specific criteria, such as high predicted binding affinity to a therapeutic target and favorable drug-like properties. tue.nlnih.gov This approach could be used to design novel analogs of (S)-3-Hydroxy-N,N-dimethylbutanamide with enhanced potency or improved pharmacokinetic profiles. nih.gov A key challenge in de novo design has been the synthesizability of the generated molecules, but newer AI methods are increasingly incorporating retrosynthesis prediction to ensure the designed compounds are accessible in the lab. nih.gov

This integration of AI promises to significantly shorten discovery timelines, reduce costs, and expand the accessible chemical space, opening up unprecedented opportunities for discovering the full potential of (S)-3-Hydroxy-N,N-dimethylbutanamide and related chiral molecules.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for achieving high enantiomeric purity of (S)-3-hydroxy-N,N-dimethylbutanamide?